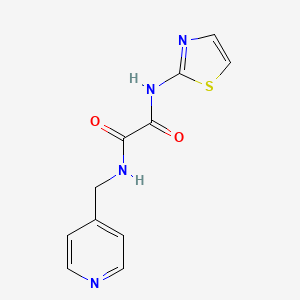

N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

説明

N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide is a heterocyclic diamide featuring a pyridin-4-ylmethyl group and a 1,3-thiazol-2-yl moiety linked via an ethanediamide backbone.

特性

IUPAC Name |

N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-5-6-18-11)14-7-8-1-3-12-4-2-8/h1-6H,7H2,(H,14,16)(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVXVZDZCUPPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” typically involves the following steps:

Formation of the Pyridine Derivative: The pyridine ring is functionalized with a methyl group at the 4-position.

Formation of the Thiazole Derivative: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative.

Coupling Reaction: The pyridine and thiazole derivatives are coupled through an ethanediamide linker under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

Substitution: The pyridine and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Interactions

Target Compound vs. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Substituents : The target compound replaces the 3,4-dichlorophenyl group in the analog with a pyridin-4-ylmethyl group. This substitution introduces a nitrogen-rich aromatic system (pyridine) instead of a halogenated phenyl ring, altering electronic properties and hydrogen-bonding capacity.

- Conformation: In the dichlorophenyl analog, the thiazole and phenyl rings are twisted by 61.8°, forming an R₂²(8) hydrogen-bonded dimer via N–H⋯N interactions .

Target Compound vs. N-(4-Chlorophenyl)-N'-{(S)-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]methyl}ethanediamide ()

- Substituents : The 4-chlorophenyl and piperidin-2-ylmethyl groups in the analog contrast with the pyridin-4-ylmethyl group in the target compound. The hydroxyl and methyl substituents on the thiazole ring in the analog may enhance solubility or steric effects, whereas the pyridine group in the target compound could improve coordination with metal ions or biomolecules .

Hydrogen Bonding and Crystal Packing

The dichlorophenyl analog’s R₂²(8) motif is a hallmark of thiazole-containing amides, but the pyridin-4-ylmethyl group in the target compound may disrupt this pattern, favoring extended networks via pyridine-thiazole interactions .

生物活性

N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide is a compound of interest due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The findings are supported by diverse sources to provide a comprehensive understanding.

Structure and Composition

The molecular formula of N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide is , with a molecular weight of approximately 224.29 g/mol. The compound features a pyridine ring and a thiazole moiety, which are known for their biological activities.

Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4S |

| Molecular Weight | 224.29 g/mol |

| SMILES | Cc1ccc(nc1)Cc2nscc2 |

| IUPAC Name | N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide |

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiazole showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. A specific investigation into thiazole-based compounds revealed that they could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle proteins and apoptotic markers .

The biological activity of N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division.

- Receptor Modulation : It may also act on various receptors involved in cellular signaling pathways, enhancing or inhibiting their activity depending on the context.

Case Study 1: Antimicrobial Efficacy

In a recent study, N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide was tested against Mycobacterium tuberculosis. The results indicated an IC50 value of 7.7 μM, demonstrating significant inhibitory effects on bacterial growth .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 μM reported . The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。